[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate
[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate
Brand Name:
Vulcanchem
CAS No.:
19200-32-9
VCID:
VC20819483
InChI:
InChI=1S/C11H16O7/c1-6(12)16-9-4-15-5-10(17-7(2)13)11(9)18-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?
SMILES:
CC(=O)OC1COCC(C1OC(=O)C)OC(=O)C
Molecular Formula:
C11H16O7
Molecular Weight:
260.24 g/mol
[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate
CAS No.: 19200-32-9
Cat. No.: VC20819483
Molecular Formula: C11H16O7
Molecular Weight: 260.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19200-32-9 |
|---|---|
| Molecular Formula | C11H16O7 |
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | [(3S,5R)-4,5-diacetyloxyoxan-3-yl] acetate |
| Standard InChI | InChI=1S/C11H16O7/c1-6(12)16-9-4-15-5-10(17-7(2)13)11(9)18-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11? |
| Standard InChI Key | NEMMESQJOZVCAX-ZACCUICWSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1COC[C@@H](C1OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OC1COCC(C1OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OC1COCC(C1OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator